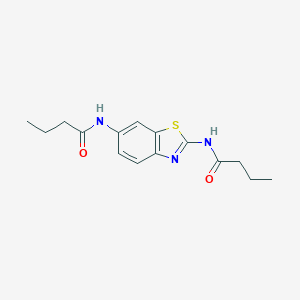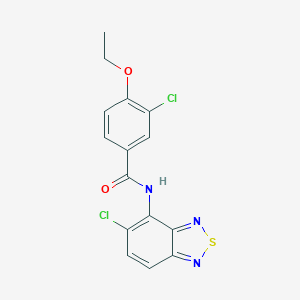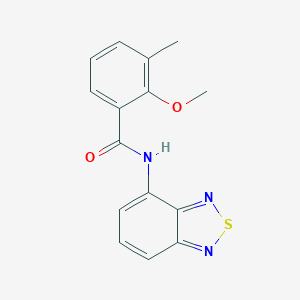![molecular formula C18H20FN3O B251098 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes, including the protein kinase B (AKT) and the cyclin-dependent kinase 2 (CDK2), which are involved in the regulation of cell growth and proliferation.
作用機序
The mechanism of action of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of this compound and CDK2, which are key signaling molecules involved in the regulation of cell growth and proliferation. This compound is a serine/threonine kinase that plays a crucial role in the activation of several downstream targets involved in cell survival and metabolism. CDK2 is a cyclin-dependent kinase that regulates the transition from G1 to S phase of the cell cycle. By inhibiting this compound and CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit this compound and CDK2. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell death.
実験室実験の利点と制限
The advantages of using 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potency and selectivity towards this compound and CDK2, which makes it an ideal tool for studying the role of these enzymes in cancer cell growth and survival. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
The future directions of research on 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent and selective inhibitors of this compound and CDK2, as well as the evaluation of their efficacy in preclinical models of cancer. Moreover, the combination of this compound with other targeted therapies or immunotherapies may provide a promising strategy for the treatment of cancer. Finally, the identification of biomarkers that can predict the response to this compound may improve patient selection and personalized cancer treatment.
合成法
The synthesis of 4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-(4-methylpiperazin-1-yl)aniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified by recrystallization or column chromatography. This synthesis method has been reported in several scientific journals and is considered to be a reliable and efficient approach.
科学的研究の応用
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied in the field of cancer research due to its ability to inhibit this compound and CDK2, which are key regulators of cell cycle progression and survival. Several studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
特性
分子式 |
C18H20FN3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23) |
InChIキー |
CJABDPLDDATNST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




